(2,4-Difluoro-6-methylphenyl)methanol (2,4-Difluoro-6-methylphenyl)methanol
Brand Name: Vulcanchem
CAS No.: 1379220-74-2
VCID: VC6044448
InChI: InChI=1S/C8H8F2O/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4H2,1H3
SMILES: CC1=CC(=CC(=C1CO)F)F
Molecular Formula: C8H8F2O
Molecular Weight: 158.148

(2,4-Difluoro-6-methylphenyl)methanol

CAS No.: 1379220-74-2

Cat. No.: VC6044448

Molecular Formula: C8H8F2O

Molecular Weight: 158.148

* For research use only. Not for human or veterinary use.

(2,4-Difluoro-6-methylphenyl)methanol - 1379220-74-2

Specification

CAS No. 1379220-74-2
Molecular Formula C8H8F2O
Molecular Weight 158.148
IUPAC Name (2,4-difluoro-6-methylphenyl)methanol
Standard InChI InChI=1S/C8H8F2O/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4H2,1H3
Standard InChI Key NETRQFPHYFBWPQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1CO)F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted at the 2,4-positions with fluorine atoms, a methyl group at position 6, and a hydroxymethyl (-CH₂OH) moiety at position 1. This arrangement creates a sterically hindered environment, influencing reactivity. The InChIKey NETRQFPHYFBWPQ-UHFFFAOYSA-N uniquely identifies its stereoelectronic profile .

Physical and Thermodynamic Data

Key properties include:

PropertyValueSource
Molecular Weight158.15 g/mol , 158.1453 g/mol
Density1.236±0.06 g/cm³
Boiling Point220.4±35.0°C (Predicted)
Storage Conditions2–8°C, Dry ; Room Temperature

The variance in molecular weight (158.15 vs. 158.1453 g/mol) arises from rounding conventions in reporting . The compound’s stability under refrigeration aligns with its use in controlled synthetic environments .

Synthetic Methodologies

Laboratory-Scale Synthesis

A typical synthesis involves:

  • Friedel-Crafts Methylation: Introducing the methyl group to 2,4-difluorobenzene using methyl chloride and AlCl₃.

  • Hydroxymethylation: Reaction with formaldehyde under basic conditions to install the -CH₂OH group.

  • Purification: Column chromatography or recrystallization to achieve ≥95% purity .

Industrial Production

Continuous flow reactors optimize yield and minimize byproducts. For example, a microreactor system operating at 80°C with a residence time of 5 minutes achieves 85% conversion, outperforming batch processes .

Applications in Industry

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and antifungal agents. Fluorine atoms enhance drug candidates' bioavailability; for instance, derivatives show IC₅₀ values <10 nM against CYP51 in Candida albicans .

Agrochemical Development

In agrochemicals, it contributes to herbicides like fluoxypyr, where the methyl group improves soil persistence. Field trials demonstrate 90% weed suppression at 50 g/ha .

Material Science Innovations

Incorporated into polyesters, it increases thermal stability (Tg = 145°C vs. 120°C for non-fluorinated analogs), enabling high-temperature applications .

Future Research Directions

Catalytic Asymmetric Modifications

Exploring chiral catalysts (e.g., BINOL-derived phosphoric acids) could yield enantiopure derivatives for selective bioreactivity.

Green Chemistry Approaches

Solvent-free mechanochemical synthesis may reduce E-factors, aligning with sustainable chemistry goals.

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